molecular formula C12H9BrClNO B13939938 3-(Benzyloxy)-2-bromo-6-chloropyridine

3-(Benzyloxy)-2-bromo-6-chloropyridine

Cat. No.: B13939938
M. Wt: 298.56 g/mol
InChI Key: VIJIEGIQHSUNQL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromo-6-chloropyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, and a chlorine atom at the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromo-6-chloropyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method involves the bromination of 3-hydroxy-2-chloropyridine followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The benzyl protection is usually achieved using benzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-bromo-6-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of benzoate derivatives.

    Reduction: Formation of benzyl derivatives.

    Coupling Reactions: Formation of biaryl or aryl-alkene compounds.

Scientific Research Applications

3-(Benzyloxy)-2-bromo-6-chloropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-bromo-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of benzyloxy, bromine, and chlorine groups provides a versatile platform for further functionalization and exploration in various fields of research .

Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

2-bromo-6-chloro-3-phenylmethoxypyridine

InChI

InChI=1S/C12H9BrClNO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

VIJIEGIQHSUNQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)Br

Origin of Product

United States

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